
1-(6-Aminopyridin-3-yl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyridin-3-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)ethanone hydrobromide typically involves the reaction of 6-aminopyridine with ethanone under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified through crystallization or other separation techniques to obtain the final product.
化学反応の分析
Types of Reactions
1-(6-Aminopyridin-3-yl)ethanone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.
科学的研究の応用
1-(6-Aminopyridin-3-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-Aminopyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways.
類似化合物との比較
Similar Compounds
1-(2-Aminopyridin-3-yl)ethanone: A similar compound with the amino group in a different position on the pyridine ring.
3-(6-Aminopyridin-3-yl)-N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]amine: Another derivative with additional functional groups.
Uniqueness
1-(6-Aminopyridin-3-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydrobromide salt. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
1-(6-aminopyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H |
InChIキー |
OQCMYDCVFNATRJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(C=C1)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)

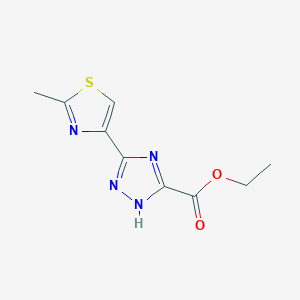
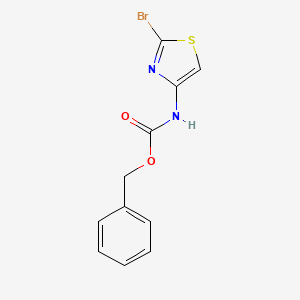
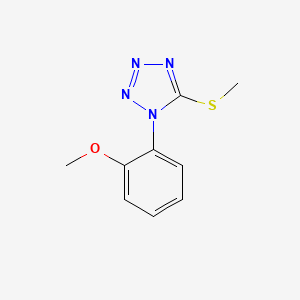

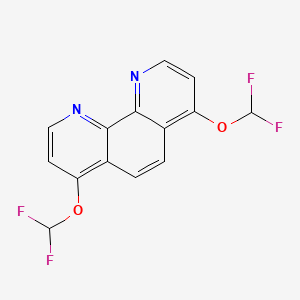
![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)
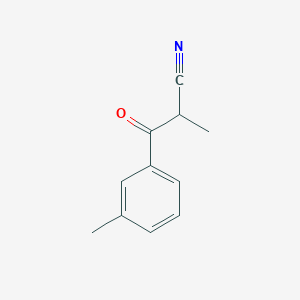


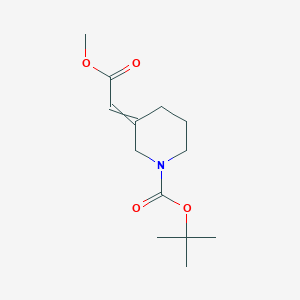
![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

